molecular formula C25H22N2O6 B2957960 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 862830-51-1

3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2957960
CAS No.: 862830-51-1
M. Wt: 446.459
InChI Key: NTYOVKAMCWVDEB-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound characterized by its benzofuran core structure, which is substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Amidation Reaction: The benzofuran intermediate is then subjected to an amidation reaction with 2,4-dimethoxybenzoic acid and 3-methoxyaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups onto the benzofuran ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide depends on its interaction with molecular targets. It may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular pathways by altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethoxybenzamido)benzofuran-2-carboxamide: Lacks the N-(3-methoxyphenyl) substitution.

    N-(3-Methoxyphenyl)benzofuran-2-carboxamide: Lacks the 2,4-dimethoxybenzamido substitution.

Uniqueness

3-(2,4-Dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of both 2,4-dimethoxybenzamido and N-(3-methoxyphenyl) groups, which confer distinct chemical properties and potential biological activities. This dual substitution pattern allows for a broader range of interactions and applications compared to similar compounds.

Properties

IUPAC Name

3-[(2,4-dimethoxybenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-30-16-8-6-7-15(13-16)26-25(29)23-22(18-9-4-5-10-20(18)33-23)27-24(28)19-12-11-17(31-2)14-21(19)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYOVKAMCWVDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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